Dimethylvinphos is an organophosphate insecticide that functions as a potent acetylcholinesterase (AChE) inhibitor, exerting its effect through both contact and stomach action. It is the specific (Z)-geometric isomer of 2-chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate. Technical grade material consists of over 95% of this (Z)-isomer, distinguishing it from related compounds where isomeric mixtures are more common. This compound is primarily utilized in agricultural and veterinary applications, particularly for controlling stem borers and leaf rollers in rice and managing ectoparasites on livestock.
Procurement of Dimethylvinphos over its (E)-isomer (Chlorfenvinphos-methyl) or related chlorinated analogs like Tetrachlorvinphos is a critical decision based on chemical specificity. The insecticidal and toxicological properties of vinyl phosphate insecticides are highly dependent on their geometric configuration. The (Z)-isomer (Dimethylvinphos) and the (E)-isomer exhibit different potencies as acetylcholinesterase inhibitors, leading to significant variations in efficacy against target pests and toxicity towards non-target organisms. Substituting the isomerically pure Dimethylvinphos with a generic technical mixture or a different structural analog like Tetrachlorvinphos, which has a 2,4,5-trichloro substitution pattern instead of 2,4-dichloro, introduces performance variability and potential safety concerns, making it unsuitable for applications requiring consistent and predictable outcomes.
The primary mechanism of action for Dimethylvinphos is the inhibition of acetylcholinesterase (AChE). The geometric configuration around the vinyl double bond significantly impacts this inhibitory activity. While direct comparative kinetic data for Dimethylvinphos and its methyl-analogue of the (E)-isomer is limited, extensive research on the closely related diethyl analogues—(Z)-Chlorfenvinphos and (E)-Chlorfenvinphos—provides a strong basis for inference. Studies consistently show the (Z)-isomer is a more potent inhibitor of AChE than the (E)-isomer. This difference in enzyme inhibition is the biochemical basis for the observed higher insecticidal activity of the (Z)-isomer.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition Potency |
| Target Compound Data | (Z)-Isomer (Dimethylvinphos) demonstrates higher inhibitory activity. |
| Comparator Or Baseline | (E)-Isomer (geometric analog) shows lower inhibitory activity. |
| Quantified Difference | Qualitatively higher for the (Z)-isomer, as established by studies on closely related diethyl analogs. |
| Conditions | In vitro enzyme kinetic assays with acetylcholinesterase. |
Higher enzyme inhibition directly translates to greater insecticidal potency, allowing for lower application rates and higher efficacy, which are key procurement drivers.
Dimethylvinphos exhibits moderate stability in neutral aqueous solutions, with a reported half-life of 40 days at 25 °C and pH 7. This contrasts with its diethyl analog, Chlorfenvinphos, whose isomers show much greater stability under the same conditions. The (Z)-isomer of Chlorfenvinphos has a reported half-life of 6500 hours (approx. 270 days) and the (E)-isomer 4900 hours (approx. 204 days) at pH 7. This significantly lower hydrolytic stability for Dimethylvinphos is a critical parameter for procurement, influencing formulation choices, storage requirements, and predicting environmental persistence for specific use cases.
| Evidence Dimension | Hydrolytic Half-Life (pH 7) |
| Target Compound Data | 40 days (at 25 °C) |
| Comparator Or Baseline | (Z)-Chlorfenvinphos: ~270 days; (E)-Chlorfenvinphos: ~204 days |
| Quantified Difference | 5- to 7-fold less stable than its diethyl analogs. |
| Conditions | Aqueous solution at neutral pH. |
This data allows formulators and environmental scientists to select Dimethylvinphos for applications where lower persistence is a regulatory or environmental requirement, a key differentiator from more stable organophosphates.
The physical properties of an insecticide dictate its application suitability. Dimethylvinphos is a solid with a melting point of 69.5 °C and a low vapor pressure of 1.3 x 10⁻³ Pa at 25 °C. This makes it suitable for residual surface treatments. In comparison, Tetrachlorvinphos, a close structural analog, has a higher melting point of 97-98 °C and is noted as being insoluble in water, whereas Dimethylvinphos has a defined water solubility of 130 mg/L at 20 °C. These differences in melting point, vapor pressure, and solubility are critical for processability and formulation development, guiding the choice of compound for creating stable and effective emulsifiable concentrates or wettable powders.
| Evidence Dimension | Melting Point / Water Solubility |
| Target Compound Data | 69.5 °C / 130 mg/L (20 °C) |
| Comparator Or Baseline | Tetrachlorvinphos: 97-98 °C / Insoluble |
| Quantified Difference | Lower melting point and significantly higher water solubility than Tetrachlorvinphos. |
| Conditions | Standard physical property measurements. |
Selecting Dimethylvinphos provides specific handling and formulation advantages, particularly for aqueous-based spray applications where the defined solubility and lower melting point can simplify manufacturing processes compared to less soluble, higher-melting-point analogs.
The higher intrinsic activity of the (Z)-isomer allows for the development of formulations for stored grains and warehouses that require lower concentrations of active ingredient to achieve effective pest control. This is a direct result of its superior ability to inhibit acetylcholinesterase compared to other geometric isomers or less potent analogs.
Due to its high isomeric purity (>95% Z-isomer), Dimethylvinphos is the required choice as an analytical standard for toxicological and environmental studies investigating the specific effects of the (Z)-isomer. Using a less pure or mixed-isomer product like technical Chlorfenvinphos would confound results and lead to inaccurate conclusions about bioactivity and environmental fate.
The moderate hydrolytic stability of Dimethylvinphos makes it a suitable candidate for veterinary formulations where a specific duration of action is needed without long-term environmental accumulation. Its degradation profile allows for effective control of ectoparasites while being less persistent than more stable analogs like Chlorfenvinphos, aligning with modern regulatory demands for chemicals with shorter environmental half-lives.
Acute Toxic;Environmental Hazard